DL-Panthenol

描述

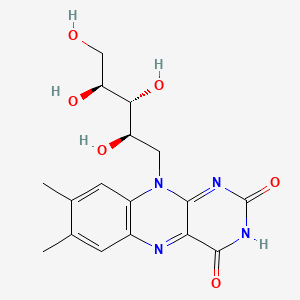

DL-Panthenol, also known as pantothenol, is the alcohol analog of pantothenic acid (vitamin B5). It is a provitamin of B5, meaning it is converted into vitamin B5 in the body. This compound is a viscous, transparent liquid at room temperature and is widely used in pharmaceutical, cosmetic, and personal-care products due to its moisturizing and healing properties .

作用机制

Target of Action

Panthenol, also known as Provitamin B5, primarily targets the skin and hair cells in the human body . It is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium .

Mode of Action

Panthenol interacts with its targets by penetrating the skin and mucous membranes, where it is quickly oxidized to pantothenic acid (Vitamin B5) . This vitamin is an essential component of Coenzyme A, which acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium .

Biochemical Pathways

The primary biochemical pathway affected by Panthenol is the synthesis of Coenzyme A . Coenzyme A plays a crucial role in many metabolic processes, including the synthesis of fatty acids and lipids, essential components of the skin’s lipid barrier . Maintaining the integrity of the lipid barrier is paramount to limit transepidermal water evaporation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Panthenol are crucial for its bioavailability. Panthenol is well absorbed into the skin and quickly converted into Pantothenic acid by oxidation . The converted Pantothenic acid is distributed into the cells and is converted to Acetyl Coenzyme-A (Acetyl CoA) in the cells of the epidermis .

Result of Action

The action of Panthenol results in several molecular and cellular effects. It contributes to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria . It also enhances the cell viability, suppressing the apoptotic markers, and elongating the anagen phase in hair follicles .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Panthenol. For instance, oxidative stress can inhibit energy metabolism in the brain mitochondria, shift the redox potential of the glutathione system to the oxidized side, and activate S-glutathionylation of proteins . Panthenol can counteract these effects, demonstrating its high neuroprotective activity in experimental models of neurodegeneration .

生化分析

Biochemical Properties

Panthenol is biosynthesized to 4′-phosphopantetheine and coenzyme A, which have integral roles in the biosynthesis and oxidation of fatty acids . It interacts with various enzymes, proteins, and other biomolecules, contributing to the significant restoration of the activity of enzymes of mitochondrial energy metabolism, normalization of the redox potential of the glutathione system, and a decrease in the level of S-glutathionylated proteins in brain mitochondria .

Cellular Effects

Panthenol influences cell function by affecting various cellular processes. It plays an important role in maintaining the redox balance and thiol–disulfide homeostasis, whose violations are an important component of the biochemical shifts in neurodegenerative diseases . It also affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Panthenol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It contributes to the formation of disulfide bonds, a leading factor in the folding and maintenance of the three-dimensional conformation of many specific proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Panthenol change over time. It has been shown to reduce lipid peroxidation during oxidative stress caused by tBHP and FeSO4 in mitochondria in vitro . Panthenol is a lipophilic compound, exerting a stabilizing effect on membrane phospholipids .

Metabolic Pathways

Panthenol is involved in several metabolic pathways, including the biosynthesis and oxidation of fatty acids . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions

DL-Panthenol can be synthesized through the chemical condensation of pantoic acid lactone and 3-aminopropanol. This reaction typically involves the use of a solvent and may require decoloring and filtering steps to obtain a pure product . The reaction conditions often include a temperature range of 10-35°C for the acylation reaction .

Industrial Production Methods

In industrial settings, D-panthenol is produced by dissolving D-pantolactone in a solvent, followed by continuous introduction of the solution and 3-aminopropanol into a reactor for continuous reaction. The reaction mixture is then subjected to aftertreatment processes such as distillation and filtration to obtain high-purity D-panthenol .

化学反应分析

Types of Reactions

DL-Panthenol undergoes several types of chemical reactions, including:

Oxidation: This compound is quickly oxidized to pantothenic acid in organisms.

Substitution: this compound can participate in substitution reactions, particularly in the formation of its derivatives.

Common Reagents and Conditions

Oxidizing Agents: Oxygen or other oxidizing agents are used to convert panthenol to pantothenic acid.

Reducing Agents: Sodium borohydride (NaBH4) is commonly used in the synthesis of panthenol.

Solvents: Methylene dichloride and normal hexane are used in the purification steps.

Major Products

The major product formed from the oxidation of panthenol is pantothenic acid, which is essential for various metabolic processes in the body .

科学研究应用

DL-Panthenol has a wide range of applications in scientific research, including:

相似化合物的比较

Similar Compounds

Pantothenic Acid: The direct analog of panthenol, essential for synthesizing coenzyme A.

D-DL-Panthenol: The biologically active form of panthenol, used in skincare and haircare products.

DL-DL-Panthenol: A racemic mixture of D-panthenol and L-panthenol, used in various cosmetic formulations.

Uniqueness

DL-Panthenol is unique due to its ability to be converted into pantothenic acid, which is crucial for numerous metabolic processes. Its moisturizing and healing properties make it a valuable ingredient in both pharmaceutical and cosmetic products .

属性

IUPAC Name |

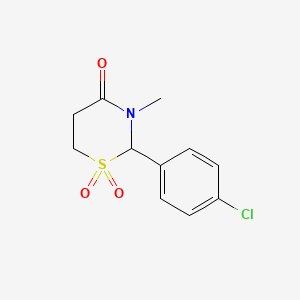

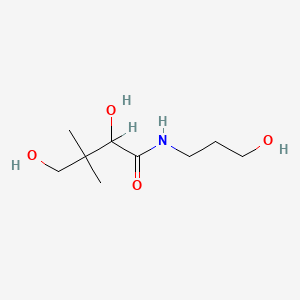

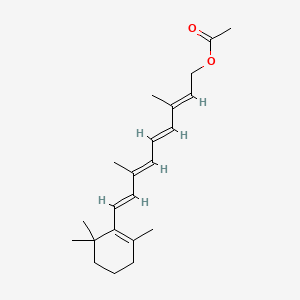

2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO4/c1-9(2,6-12)7(13)8(14)10-4-3-5-11/h7,11-13H,3-6H2,1-2H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNPLKNRPJHDVJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044598 | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56323427 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Mechanism of Action |

Panthenol is an alcohol derivative of pantothenic acid, a component of the B complex vitamins and an essential component of a normally functioning epithelium. Dexpanthenol, the active form of panthenol, is enzymatically cleaved to form pantothenic acid (Vitamin B5), which is an essential component of Coenzyme A that acts as a cofactor in many enzymatic reactions that are important for protein metabolism in the epithelium. Dermatological effects of the topical use of dexpanthenol include increased fibroblast proliferation and accelerated re-epithelialization in wound healing. Furthermore, it acts as a topical protectant, moisturizer, and has demonstrated anti-inflammatory properties. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

16485-10-2, 81-13-0 | |

| Record name | DL-Panthenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16485-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Panthenol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016485102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Panthenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759899 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dexpanthenol [USAN) | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | panthenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Panthenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANTHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV9CM0O67Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride](/img/structure/B7790824.png)

![disodium;(2S,5R,6R)-6-[[(2R)-2-carboxylato-2-thiophen-2-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790856.png)